1-(Piperazin-1-yl)propan-1-one hydrochloride

Übersicht

Beschreibung

1-(Piperazin-1-yl)propan-1-one hydrochloride is a chemical compound with the molecular formula C7H15ClN2O and a molecular weight of 178.66 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Piperazin-1-yl)propan-1-one hydrochloride can be synthesized through a multi-step process involving the reaction of piperazine with propionyl chloride under controlled conditions. The reaction typically requires a solvent such as toluene and may involve the use of catalysts to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Piperazin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(Piperazin-1-yl)propan-1-one hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of antidepressants and other therapeutic drugs.

Industry: The compound is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride: This compound has a similar structure but differs in the position of the double bond.

3-(1-Piperazinyl)-1,2-benzisothiazole: Another structurally related compound with different functional groups and applications.

Uniqueness: 1-(Piperazin-1-yl)propan-1-one hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its versatility makes it valuable in multiple fields of research and industry .

Biologische Aktivität

1-(Piperazin-1-yl)propan-1-one hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

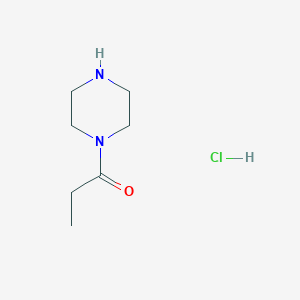

The compound is characterized by the presence of a piperazine ring attached to a propanone moiety. Its synthesis typically involves the reaction of piperazine with appropriate carbonyl compounds under controlled conditions. The chemical structure can be represented as follows:

Anticonvulsant Activity

Recent studies have evaluated various derivatives of 1-(piperazin-1-yl)propan-1-one for their anticonvulsant properties. For instance, a series of compounds were tested in the maximal electroshock seizure (MES) model in rats. Among these, certain derivatives exhibited significant anticonvulsant activity, indicating the potential for treating epilepsy.

| Compound | Dose (mg/kg) | MES Activity | Neurotoxicity |

|---|---|---|---|

| 3a | 30 | Active | Moderate |

| 3b | 100 | Poor | High |

| 3f | 300 | Excellent | Low |

The compound 1-(4-benzhydrylpiperazin-1-yl)-3-morpholinopropan-1-one (3f) showed outstanding efficacy in reducing seizure activity without significant neurotoxicity, highlighting its therapeutic potential .

Serotonin Receptor Affinity

The compound has also been studied for its interaction with serotonin receptors, particularly the 5-HT1A subtype. Docking studies have indicated that modifications in the piperazine moiety can enhance binding affinity. For example, a derivative with a benzo[b]thiophene substitution demonstrated a Ki value of 2.30 μM at the 5-HT1A receptor, suggesting that structural variations can significantly influence biological activity .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Modulation of Neurotransmitter Systems: The compound likely interacts with neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and seizure control.

- Enzyme Inhibition: Some derivatives have shown potential as enzyme inhibitors, which may contribute to their anticonvulsant effects by altering metabolic pathways involved in neurotransmitter synthesis or degradation.

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of this compound and its derivatives:

- Anticonvulsant Screening: A study demonstrated that specific derivatives significantly reduced seizure frequency in animal models, suggesting their potential as new antiepileptic drugs .

- Binding Affinity Studies: Research indicated that structural modifications could enhance binding affinities to serotonin receptors, providing insights into designing more effective therapeutics .

- Toxicity Assessments: Neurotoxicity evaluations showed varying degrees of safety profiles among different derivatives, emphasizing the importance of careful compound selection in drug development.

Eigenschaften

IUPAC Name |

1-piperazin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-2-7(10)9-5-3-8-4-6-9;/h8H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUHSYFMUXFAGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.